molecular formula C22H24O9 B3034417 3',4',5',3,5,6,7-Heptamethoxyflavone CAS No. 17245-30-6

3',4',5',3,5,6,7-Heptamethoxyflavone

Cat. No.: B3034417
CAS No.: 17245-30-6
M. Wt: 432.4 g/mol
InChI Key: SHRSLVWLFNSTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the flavonoid structure.

Industrial Production Methods

Industrial production of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone can be achieved through the extraction of the compound from citrus peels followed by purification processes. The extraction is usually performed using organic solvents such as ethanol or methanol, and the compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’,3,5,6,7-Heptamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original flavonoid structure, such as quinones, dihydroflavonoids, and substituted flavonoids .

Scientific Research Applications

Comparison with Similar Compounds

3’,4’,5’,3,5,6,7-Heptamethoxyflavone is unique among flavonoids due to its high degree of methoxylation, which enhances its biological activity and stability. Similar compounds include:

These comparisons highlight the unique structural features and enhanced activities of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone.

Properties

IUPAC Name

3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-24-13-8-11(9-14(25-2)19(13)27-4)18-22(30-7)17(23)16-12(31-18)10-15(26-3)20(28-5)21(16)29-6/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRSLVWLFNSTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4',5',3,5,6,7-Heptamethoxyflavone
Reactant of Route 2
Reactant of Route 2
3',4',5',3,5,6,7-Heptamethoxyflavone
Reactant of Route 3
Reactant of Route 3
3',4',5',3,5,6,7-Heptamethoxyflavone
Reactant of Route 4
Reactant of Route 4
3',4',5',3,5,6,7-Heptamethoxyflavone
Reactant of Route 5
Reactant of Route 5
3',4',5',3,5,6,7-Heptamethoxyflavone
Reactant of Route 6
Reactant of Route 6
3',4',5',3,5,6,7-Heptamethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.